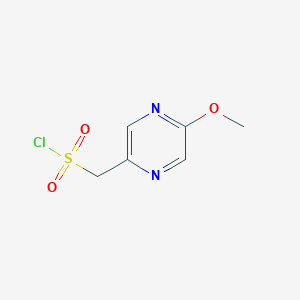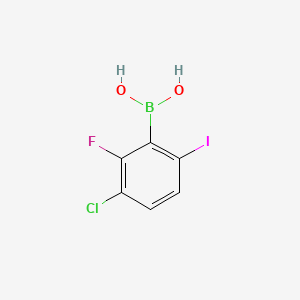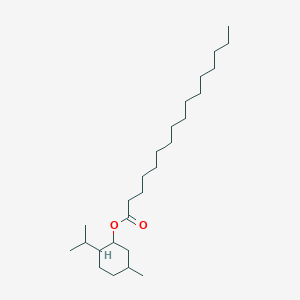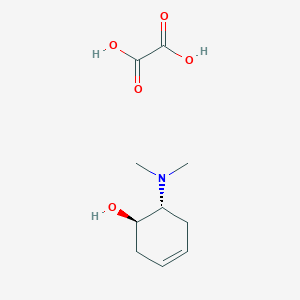
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethylamino group and an oxalate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Oxalate Ester Formation: The final step involves the esterification of the cyclohexenol with oxalic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(1R,6R)-6-(Methylamino)cyclohex-3-enol oxalate: Similar structure but with a methylamino group instead of a dimethylamino group.
(1R,6R)-6-(Ethylamino)cyclohex-3-enol oxalate: Similar structure but with an ethylamino group instead of a dimethylamino group.
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol acetate: Similar structure but with an acetate ester instead of an oxalate ester.
Uniqueness
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino group and the oxalate ester allows for versatile chemical transformations and interactions.
特性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
(1R,6R)-6-(dimethylamino)cyclohex-3-en-1-ol;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-9(2)7-5-3-4-6-8(7)10;3-1(4)2(5)6/h3-4,7-8,10H,5-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m1./s1 |
InChIキー |
NJLRTXWRGOPGLD-SCLLHFNJSA-N |
異性体SMILES |
CN(C)[C@@H]1CC=CC[C@H]1O.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)C1CC=CCC1O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
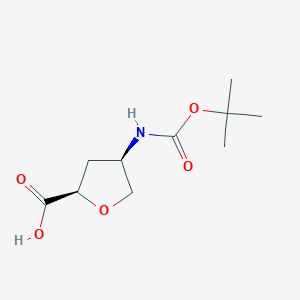



![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
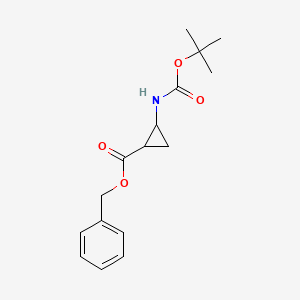
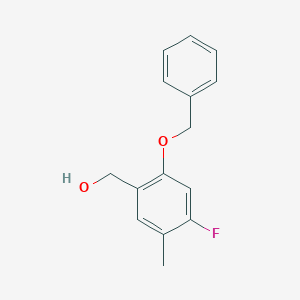
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

